

Application Notes: C.I. Acid Green 27 as a pH Indicator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid green 27*

Cat. No.: *B12381585*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27 (C.I. 61580) is a synthetic anthraquinone dye.^[1] While primarily utilized in the textile and paper industries, its distinct spectral properties in response to changes in pH make it a viable candidate for use as a pH indicator in various biological and chemical applications.^[2] This document provides detailed protocols for the preparation and use of **C.I. Acid Green 27** as a pH indicator for both visual and spectrophotometric pH determination. The dye's aqueous solution is blue and exhibits a color transition to blue-green in the presence of a base, and remains blue in acidic conditions.

Principle of Operation

The color change of **C.I. Acid Green 27** in response to pH is attributed to alterations in the electronic structure of the anthraquinone chromophore. The protonation and deprotonation of functional groups on the dye molecule influence the absorption of light in the visible spectrum, resulting in a perceivable color shift. By characterizing this pH-dependent spectral change, the dye can be employed to estimate or precisely determine the pH of a solution.

Quantitative Data Summary

As specific pKa values for **C.I. Acid Green 27** are not readily available in the literature, the following data is based on a hypothetical experimental determination to illustrate its properties

as a pH indicator. The pKa is the pH at which the protonated and deprotonated forms of the indicator are present in equal concentrations.

Parameter	Value	Method of Determination
pKa	7.2 (Hypothetical)	Spectrophotometric Analysis
Visual pH Transition Range	pH 6.0 - 8.0 (Hypothetical)	Visual Titration
Color in Acidic Solution (pH < 6.0)	Blue	Visual Observation
Color in Transition Range (pH 6.0 - 8.0)	Blue-Green	Visual Observation
Color in Alkaline Solution (pH > 8.0)	Green	Visual Observation
λ_{max} (Acidic Form)	~620 nm (Hypothetical)	Spectrophotometry
λ_{max} (Alkaline Form)	~680 nm (Hypothetical)	Spectrophotometry
Isosbestic Point	~650 nm (Hypothetical)	Spectrophotometry

Experimental Protocols

Preparation of C.I. Acid Green 27 Indicator Solution (0.1% w/v)

Materials:

- **C.I. Acid Green 27** powder (CAS 6408-57-7)
- Deionized water
- Ethanol (95%)
- 50 mL volumetric flask
- Magnetic stirrer and stir bar

- Weighing balance

Protocol:

- Weigh 0.05 g of **C.I. Acid Green 27** powder.
- Transfer the powder to a 50 mL volumetric flask.
- Add approximately 25 mL of 95% ethanol to the flask and stir until the dye is fully dissolved.
- Add deionized water to the flask to bring the final volume to 50 mL.
- Mix the solution thoroughly.
- Store the indicator solution in a labeled, sealed container at room temperature, protected from light.

Protocol for Visual pH Determination

Materials:

- 0.1% **C.I. Acid Green 27** indicator solution
- Test sample with unknown pH
- Standard pH buffer solutions (pH 4, 7, 10)
- White background (e.g., a white tile or sheet of paper)
- Pipettes
- Test tubes or a spot plate

Protocol:

- Place a few drops of the test sample into a clean test tube or a well of a spot plate.
- Add 1-2 drops of the 0.1% **C.I. Acid Green 27** indicator solution to the sample.

- Gently swirl to mix.
- Observe the color of the solution against a white background.
- Compare the color of the test sample to the colors produced by adding the indicator to the standard pH buffer solutions.
 - Blue: Indicates an acidic pH (below ~6.0).
 - Blue-Green: Indicates a pH within the transition range (~6.0 - 8.0).
 - Green: Indicates an alkaline pH (above ~8.0).

Protocol for Spectrophotometric pH Determination and pKa Estimation

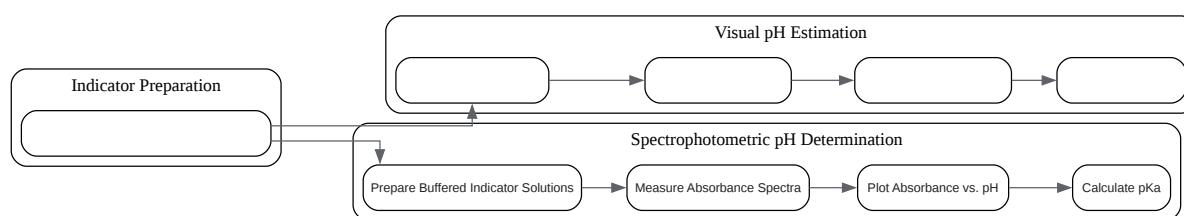
Materials:

- 0.1% **C.I. Acid Green 27** indicator solution
- A series of buffer solutions with known pH values (e.g., from pH 4 to 10 in 0.5 pH unit increments)
- UV-Vis spectrophotometer
- Cuvettes
- Pipettes

Protocol:

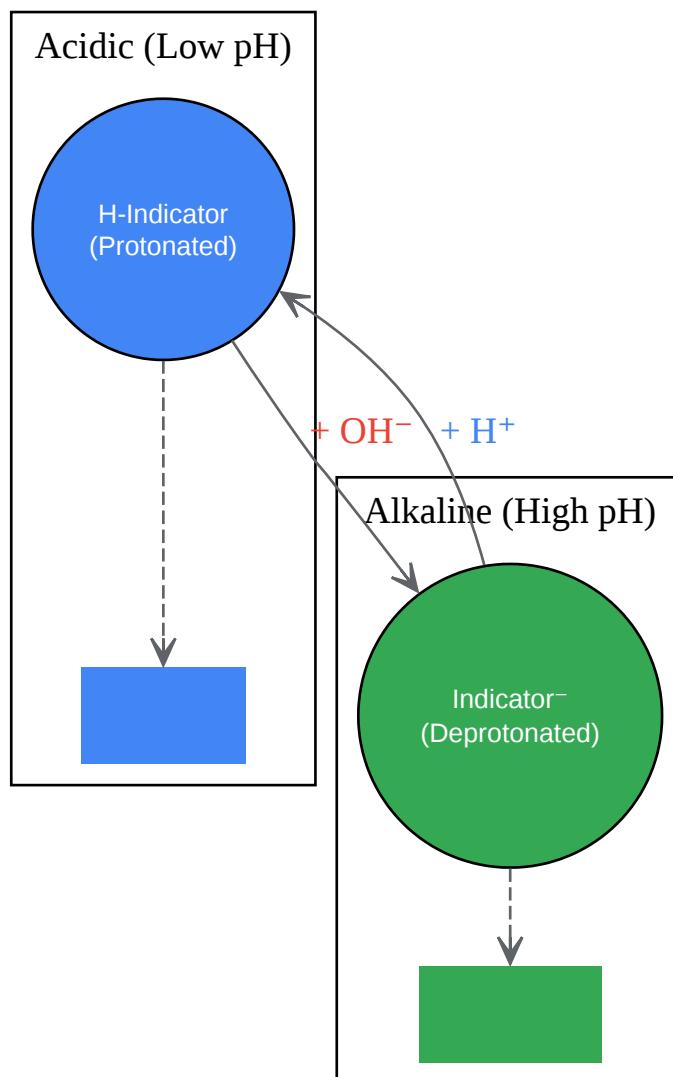
- Prepare a series of solutions: For each buffer solution, add a constant, small amount of the 0.1% **C.I. Acid Green 27** indicator solution to a fixed volume of the buffer. Ensure the final concentration of the indicator is the same in all solutions.
- Measure Absorbance Spectra: For each prepared solution, measure the full absorbance spectrum (e.g., from 400 nm to 800 nm) using the spectrophotometer. Use the corresponding buffer solution without the indicator as the blank.

- Identify λ_{max} : From the spectra, determine the wavelength of maximum absorbance (λ_{max}) for the acidic form (at low pH) and the alkaline form (at high pH).
- Measure Absorbance at λ_{max} : For all the prepared solutions, measure the absorbance at the λ_{max} of the alkaline form.
- Calculate pKa: Plot the absorbance at the λ_{max} of the alkaline form against the pH of the buffer solutions. The pKa can be determined from the resulting titration curve as the pH at which the absorbance is halfway between the minimum and maximum absorbance.


Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

$$pK_a = pH - \log([A - A_{acidic}] / [A_{alkaline} - A])$$

Where:


- A is the absorbance of the indicator at a specific pH.
- A_{acidic} is the absorbance of the fully protonated (acidic) form.
- $A_{alkaline}$ is the absorbance of the fully deprotonated (alkaline) form.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for pH determination using **C.I. Acid Green 27**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]

- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Application Notes: C.I. Acid Green 27 as a pH Indicator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381585#how-to-use-c-i-acid-green-27-as-a-ph-indicator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com